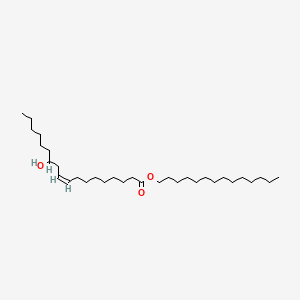

Tetradecyl (R)-12-hydroxyoleate

Description

Tetradecyl ®-12-hydroxyoleate is a chemical compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated fatty acid, and tetradecanol, a long-chain alcohol. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.

Properties

CAS No. |

93980-69-9 |

|---|---|

Molecular Formula |

C32H62O3 |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

tetradecyl (Z)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C32H62O3/c1-3-5-7-9-10-11-12-13-16-19-22-26-30-35-32(34)29-25-21-18-15-14-17-20-24-28-31(33)27-23-8-6-4-2/h20,24,31,33H,3-19,21-23,25-30H2,1-2H3/b24-20- |

InChI Key |

GQWLAPWFOPKVEJ-GFMRDNFCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with tetradecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Tetradecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes, such as lipases, as biocatalysts is also explored to achieve more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of tetradecyl ®-12-ketooleate or tetradecyl ®-12-carboxyoleate.

Reduction: Formation of tetradecyl ®-12-hydroxyoleyl alcohol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

- Surfactant Properties :

- Emulsifying Agent :

- Lipid Metabolism Studies :

Pharmacological Applications

- Anti-inflammatory Properties :

- Drug Delivery Systems :

- Cancer Research :

Biotechnology Applications

- Microbial Production :

- Glycolipid Production :

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. The results indicated a potential application in developing treatments for chronic inflammatory diseases.

Case Study 2: Drug Delivery Efficiency

In a pharmacological study, this compound was used to formulate nanoparticles for delivering a poorly soluble anticancer drug. The study showed enhanced solubility and improved therapeutic outcomes compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of Tetradecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Tetradecyl oleate: Lacks the hydroxyl group, making it less polar and less effective in certain applications.

Tetradecyl stearate: Saturated fatty acid ester, which has different physical properties and reactivity.

Tetradecyl linoleate: Contains multiple double bonds, making it more prone to oxidation.

Uniqueness

Tetradecyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality. This makes it more versatile in various applications compared to its non-hydroxylated counterparts.

Biological Activity

Tetradecyl (R)-12-hydroxyoleate, a hydroxy fatty acid derivative, has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a long-chain hydroxy fatty acid that exhibits various biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Hydroxy fatty acids are known for their ability to interact with cell membranes and modulate cellular functions.

- Cell Membrane Interaction :

- Pro-apoptotic Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-cancer | Induces apoptosis through dihydrofolate reductase downregulation | Llado V et al., PNAS 2009 |

| Antimicrobial | Effective against various pathogenic bacteria and fungi | Kim HR et al., J Oleo Sci 2024 |

| Membrane Modulation | Alters lipid bilayer properties affecting protein interactions | Barcel-Coblijn G et al., PNAS 2011 |

Detailed Research Findings

- Anticancer Activity : The pro-apoptotic activity of this compound has been linked to its structural effects on cell membranes rather than direct interactions with specific proteins. This characteristic allows it to act as a non-toxic anticancer agent .

- Regulation of Sphingomyelin Synthesis : Recent studies have shown that this compound can regulate sphingomyelin synthesis in glioma cells, restoring normal membrane levels and triggering cell cycle arrest .

- TRP Channel Activation : Hydroxy fatty acids, including this compound, have been reported to activate transient receptor potential channels such as TRPA1 and TRPV1, which are involved in nociception and inflammation . This property could explain some of the anti-inflammatory effects observed in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.